N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE
Overview
Description
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, dimethoxyphenyl ring, and a cyclohexylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy groups to introduce the dimethoxy functionality.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts under controlled conditions.
Formation of the Piperazine Ring: The cyclohexylpiperazine moiety is synthesized through a cyclization reaction involving appropriate amine precursors.
Final Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the cyclohexylpiperazine intermediate using acylation reactions to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE: can be compared with other similar compounds, such as:
N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide: This compound has a similar structure but with a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: This compound features a phenyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of This compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-27-19-12-16(14-22)18(13-20(19)28-2)23-21(26)15-24-8-10-25(11-9-24)17-6-4-3-5-7-17/h12-13,17H,3-11,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCQHNFBOVRLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)C3CCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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